molecular formula C23H21N3O2 B2648718 N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide CAS No. 1427929-70-1

N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No. B2648718
CAS RN: 1427929-70-1
M. Wt: 371.44
InChI Key: BQBWNTAVVLPAPS-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known as CC-5013 or lenalidomide, is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of various diseases. It belongs to the class of drugs known as immunomodulatory agents and has been shown to have anti-inflammatory, anti-angiogenic, and immunomodulatory properties.

Mechanism of Action

The exact mechanism of action of lenalidomide is not fully understood, but it is believed to involve modulation of the immune system and inhibition of angiogenesis. Lenalidomide has been shown to enhance the activity of natural killer cells and T cells, leading to increased immune surveillance and destruction of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Biochemical and Physiological Effects:
Lenalidomide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis. Lenalidomide has also been shown to modulate the immune system, leading to increased immune surveillance and destruction of cancer cells.

Advantages and Limitations for Lab Experiments

Lenalidomide has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It also has a well-defined mechanism of action, which makes it useful for studying the immune system and angiogenesis. However, lenalidomide also has some limitations. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. It also has potential side effects, such as thrombosis and neutropenia, which must be carefully monitored.

Future Directions

There are several potential future directions for research on lenalidomide. One area of interest is the development of new analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of lenalidomide in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is potential for the use of lenalidomide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.

Synthesis Methods

The synthesis of lenalidomide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with cyclopentanone to form 1-cyanocyclopentene. This intermediate is then reacted with 2-aminophenylboronic acid to form the corresponding boronic acid derivative. The boronic acid derivative is then coupled with 4-chloroquinoline-2-carboxylic acid to form lenalidomide.

Scientific Research Applications

Lenalidomide has been extensively studied for its therapeutic potential in the treatment of various diseases, including multiple myeloma, myelodysplastic syndromes, and lymphoma. It has also been studied for its potential use in the treatment of solid tumors, such as prostate cancer and breast cancer.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-28-17-10-8-16(9-11-17)21-14-19(18-6-2-3-7-20(18)25-21)22(27)26-23(15-24)12-4-5-13-23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBWNTAVVLPAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4(CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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